4-Bromo-6-isopropyl-1H-indazole
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Overview
Description
4-Bromo-6-isopropyl-1H-indazole is a useful research compound. Its molecular formula is C10H11BrN2 and its molecular weight is 239.11 g/mol. The purity is usually 95%.
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Scientific Research Applications
Corrosion Inhibition
4-Bromo-6-isopropyl-1H-indazole, as a member of the heterocyclic diazoles family, has been studied for its corrosion inhibition properties. Research shows that these diazoles, including variants like 4-bromoimidazole, can effectively inhibit iron corrosion in acidic environments. This is evident from the increased charge-transfer resistance and decreased corrosion current in the presence of these inhibitors (Babić-Samardžija et al., 2005).
Synthetic and Structural Chemistry
This compound is used in synthetic chemistry for developing new ligands and complexes. For instance, its derivatives have been used in the asymmetric allylic alkylation with palladium, demonstrating its utility in creating optically active compounds (Bovens et al., 1993). Another study highlights the regiospecific synthesis of indazole isomers, showcasing the versatility of indazole derivatives in chemical synthesis (Dandu et al., 2007).
Corrosion Protection in Industrial Applications
Indazole derivatives, including this compound, are being investigated as eco-friendly corrosion inhibitors, particularly in the context of mild steel protection in acidic solutions. This research is pivotal for industrial applications where corrosion resistance is critical (Abdeslam et al., 2015).
Anticancer Research
In the field of cancer research, 1H-indazole derivatives, a category to which this compound belongs, have shown potential as BRD4 inhibitors, which are important in regulating the proliferation of cancer cells (Yoo et al., 2018).
Potential in Antiparkinsonian Agents
The indazole scaffold, including compounds like this compound, has been explored for its role in developing monoamine oxidase inhibitors, which have implications in treating Parkinson's disease (Jismy et al., 2020).
Safety and Hazards
Properties
IUPAC Name |
4-bromo-6-propan-2-yl-1H-indazole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrN2/c1-6(2)7-3-9(11)8-5-12-13-10(8)4-7/h3-6H,1-2H3,(H,12,13) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NYDJQPUBMSAYTO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC2=C(C=NN2)C(=C1)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrN2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90646673 |
Source
|
Record name | 4-Bromo-6-(propan-2-yl)-1H-indazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90646673 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.11 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1000343-77-0 |
Source
|
Record name | 4-Bromo-6-(propan-2-yl)-1H-indazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90646673 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.